molecular formula C29H21Cl2N5O2S B11971220 (5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11971220
M. Wt: 574.5 g/mol
InChI Key: WKINSDFVIWTHDJ-MYYYXRDXSA-N
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Description

The compound (5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

The synthesis of (5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives.

    Introduction of the 2,4-dichlorophenyl group: This step often involves nucleophilic substitution reactions using 2,4-dichlorobenzene derivatives.

    Attachment of the pyrazole moiety: This can be accomplished through condensation reactions with suitable pyrazole derivatives.

    Final functionalization: The propoxyphenyl group is introduced through etherification reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

The compound (5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazole rings.

    Condensation: It can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound (5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biology: The compound may be used in biological studies to understand its interactions with various biomolecules and its effects on biological systems.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific functionalities.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially leading to new industrial products.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and biological context. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds to (5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolo[3,2-b][1,2,4]triazole derivatives with different substituents These compounds may share similar structural features but differ in their chemical and biological properties

Properties

Molecular Formula

C29H21Cl2N5O2S

Molecular Weight

574.5 g/mol

IUPAC Name

(5Z)-2-(2,4-dichlorophenyl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H21Cl2N5O2S/c1-2-14-38-22-11-8-18(9-12-22)26-19(17-35(33-26)21-6-4-3-5-7-21)15-25-28(37)36-29(39-25)32-27(34-36)23-13-10-20(30)16-24(23)31/h3-13,15-17H,2,14H2,1H3/b25-15-

InChI Key

WKINSDFVIWTHDJ-MYYYXRDXSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=C(C=C(C=C5)Cl)Cl)S3)C6=CC=CC=C6

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=C(C=C(C=C5)Cl)Cl)S3)C6=CC=CC=C6

Origin of Product

United States

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